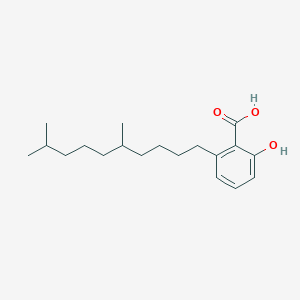
2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a 5,9-dimethyldecyl chain and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid typically involves multi-step organic reactions One common method starts with the preparation of the 5,9-dimethyldecyl chain, which can be synthesized through a series of alkylation and reduction reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as Lewis acids are often employed to facilitate the Friedel-Crafts alkylation, and the reactions are typically carried out under controlled temperatures and pressures to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The 5,9-dimethyldecyl chain can interact with lipid membranes, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5,9-Dimethyldecyl)-4-hydroxybenzoic acid
- 2-(5,9-Dimethyldecyl)-3-hydroxybenzoic acid
- 2-(5,9-Dimethyldecyl)-5-hydroxybenzoic acid
Uniqueness
2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid is unique due to the specific position of the hydroxyl group on the benzoic acid core, which influences its chemical reactivity and biological activity. The 5,9-dimethyldecyl chain also imparts distinct physicochemical properties, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
1171924-67-6 |
|---|---|
Molekularformel |
C19H30O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-(5,9-dimethyldecyl)-6-hydroxybenzoic acid |
InChI |
InChI=1S/C19H30O3/c1-14(2)8-6-10-15(3)9-4-5-11-16-12-7-13-17(20)18(16)19(21)22/h7,12-15,20H,4-6,8-11H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
KZTAGSFPKTUDSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCCCC1=C(C(=CC=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B15344277.png)
![2,2',2'',2'''-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid](/img/structure/B15344279.png)
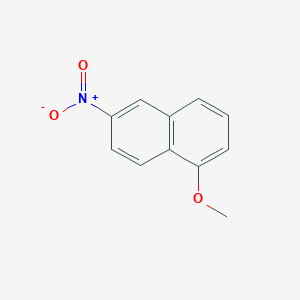
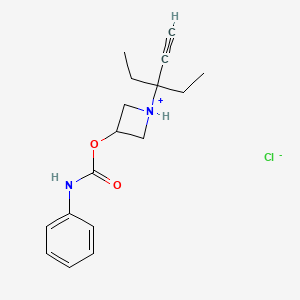
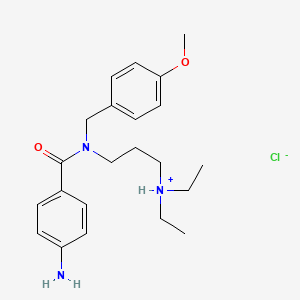
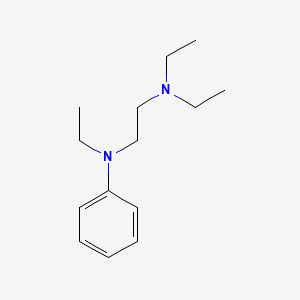
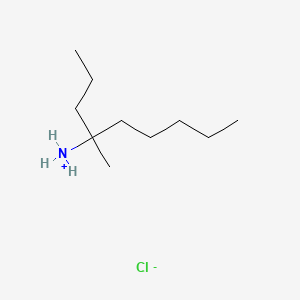
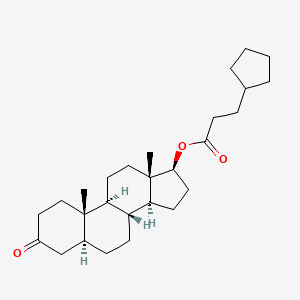
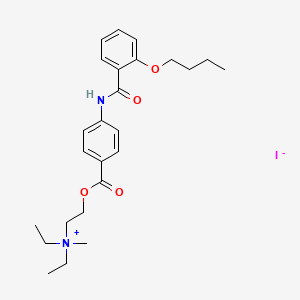
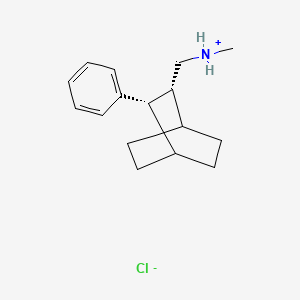

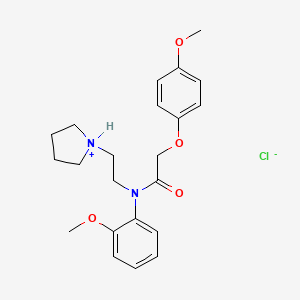
![Benzo[c]picene](/img/structure/B15344365.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)-](/img/structure/B15344373.png)
